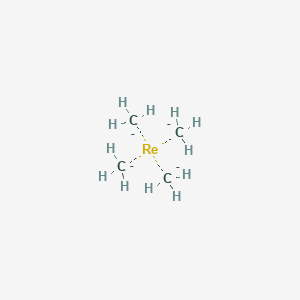
Tetramethyl-rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl-rhenium is an organometallic compound that features a rhenium atom bonded to four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethyl-rhenium can be synthesized through the reaction of rhenium pentachloride with methyl lithium in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ReCl5+5CH3Li→Re(CH3)4+5LiCl
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of automated reactors and controlled environments ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds such as rhenium oxides.
Reduction: It can also be reduced to lower oxidation states, although these reactions are less common.
Substitution: The methyl groups in this compound can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or phosphines in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetramethyl-rhenium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Research is ongoing into its potential use in biological systems, particularly in imaging and as a therapeutic agent.
Medicine: Its unique properties make it a candidate for radiopharmaceuticals, especially in cancer treatment.
Industry: this compound is explored for its use in advanced materials, including high-performance alloys and electronic components.
Wirkmechanismus
The mechanism by which tetramethyl-rhenium exerts its effects depends on the specific application. In catalysis, it typically acts by facilitating the formation or breaking of chemical bonds through its ability to change oxidation states. In biological systems, it may interact with cellular components, inducing effects such as apoptosis in cancer cells through the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
- Tetramethyl-titanium
- Tetramethyl-zirconium
- Tetramethyl-hafnium
Comparison: Tetramethyl-rhenium is unique due to the presence of the rhenium atom, which has a higher atomic number and different electronic configuration compared to titanium, zirconium, and hafnium. This results in distinct chemical properties, such as higher oxidation states and different catalytic behaviors. Additionally, rhenium’s ability to form stable complexes with various ligands makes it particularly versatile in applications ranging from catalysis
Eigenschaften
CAS-Nummer |
62534-79-6 |
|---|---|
Molekularformel |
C4H12Re-4 |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
carbanide;rhenium |
InChI |
InChI=1S/4CH3.Re/h4*1H3;/q4*-1; |
InChI-Schlüssel |
XXKMERJLHIHCIY-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



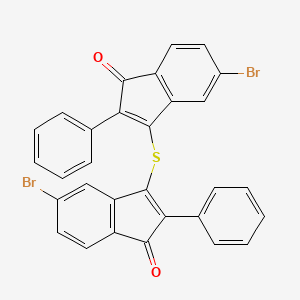
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


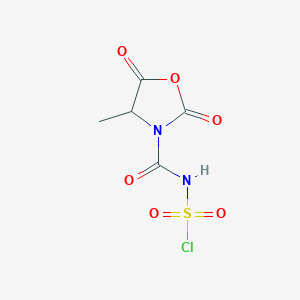

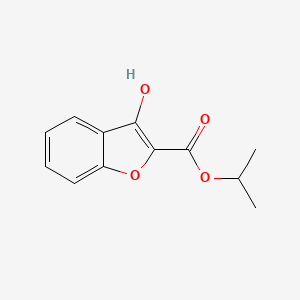
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
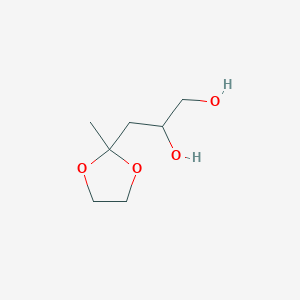
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)

![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
